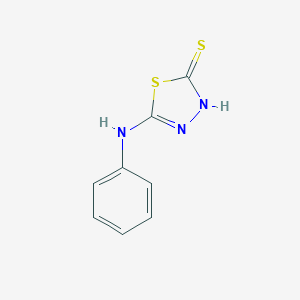

5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione

Vue d'ensemble

Description

Il est connu pour sa teinte violette frappante et est produit par plusieurs espèces de bactéries, notamment Chromobacterium violaceum . Le violacène a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antibiotiques, antivirales, antifongiques et antitumorales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le violacène est synthétisé par la condensation enzymatique de deux molécules de tryptophane. Ce processus nécessite l'action de cinq protéines codées par les gènes vioABCDE . La biosynthèse implique l'expression de l'opéron vio, qui conduit à la formation de la molécule de pigment .

Méthodes de production industrielle : La production industrielle de violacène s'est avérée difficile en raison de sa voie biosynthétique complexe. Des efforts sont déployés pour améliorer les rendements fermentaires grâce à l'ingénierie génétique et aux techniques de biologie synthétique . Ces méthodes visent à améliorer la production de violacène dans les hôtes bactériens, ce qui le rend plus commercialement viable .

Analyse Des Réactions Chimiques

Types de réactions : Le violacène subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour ses activités biologiques et ses applications.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le violacène comprennent les agents oxydants, les agents réducteurs et divers catalyseurs . Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des rendements optimaux et la stabilité du produit .

Principaux produits formés : Les principaux produits formés à partir des réactions du violacène comprennent des dérivés ayant des activités biologiques améliorées, telles que des propriétés antimicrobiennes et anticancéreuses accrues . Ces dérivés présentent un intérêt considérable pour les applications pharmaceutiques et industrielles .

Applications de la recherche scientifique

Le violacène a un large éventail d'applications de recherche scientifique, notamment son utilisation en chimie, biologie, médecine et industrie . En chimie, il est étudié pour ses propriétés pigmentaires uniques et son potentiel en tant que colorant naturel . En biologie, le violacène est étudié pour ses activités antimicrobiennes et anticancéreuses, ce qui en fait un candidat prometteur pour le développement de nouveaux médicaments . En médecine, il est exploré pour son potentiel à traiter diverses infections et cancers . De plus, le violacène a des applications industrielles dans les cosmétiques et les textiles en raison de sa couleur vibrante et de sa stabilité .

Mécanisme d'action

Le mécanisme d'action du violacène implique son interaction avec des cibles moléculaires et des voies métaboliques au sein des cellules . Il exerce ses effets en inhibant des enzymes clés et des voies de signalisation, ce qui conduit à la perturbation des processus cellulaires dans les agents pathogènes et les cellules cancéreuses . Par exemple, il a été démontré que le violacène inhibe la désacétylase d'histone 6, un activateur de la prolifération des cellules de mélanome . Il affecte également les voies de signalisation de la tyrosine kinase réceptrice AXL et de la kinase AKT, contribuant à ses propriétés anticancéreuses .

Applications De Recherche Scientifique

Violacene has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique pigment properties and potential as a natural dye . In biology, Violacene is investigated for its antimicrobial and anticancer activities, making it a promising candidate for new drug development . In medicine, it is explored for its potential to treat various infections and cancers . Additionally, Violacene has industrial applications in cosmetics and textiles due to its vibrant color and stability .

Mécanisme D'action

The mechanism of action of Violacene involves its interaction with molecular targets and pathways within cells . It exerts its effects by inhibiting key enzymes and signaling pathways, leading to the disruption of cellular processes in pathogens and cancer cells . For example, Violacene has been shown to inhibit histone deacetylase 6, an activator of melanoma cell proliferation . It also affects receptor tyrosine kinase AXL and kinase AKT signaling pathways, contributing to its anticancer properties .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au violacène comprennent la prodigiosine et d'autres pigments bactériens ayant des propriétés chromogènes . Ces composés partagent des voies biosynthétiques et des activités biologiques similaires .

Unicité du violacène : Ce qui distingue le violacène des composés similaires, c'est son large éventail d'activités biologiques et son potentiel pour des applications diverses . Sa structure chimique unique et sa capacité à interagir avec plusieurs cibles moléculaires en font un composé polyvalent pour la recherche et l'utilisation industrielle .

Propriétés

IUPAC Name |

5-anilino-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJLJKMUGYYKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145261 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10253-83-5 | |

| Record name | 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10253-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010253835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-anilino-1,3,4-thiadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

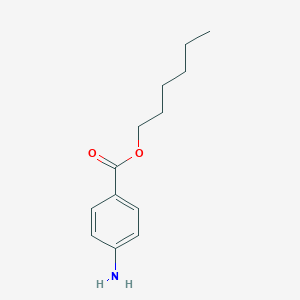

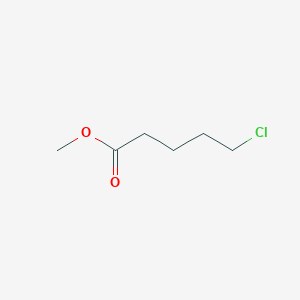

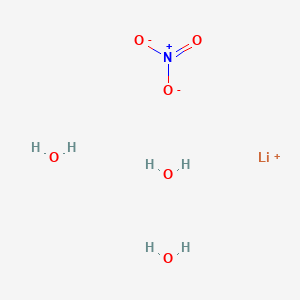

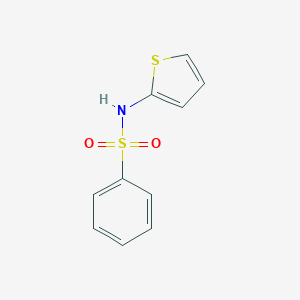

Feasible Synthetic Routes

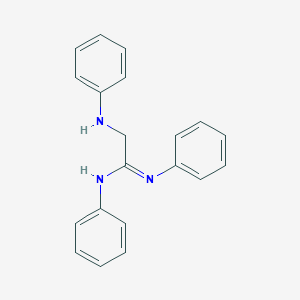

Q1: What is the significance of 5-(phenylamino)-1,3,4-thiadiazole-2-thiol in the context of the research paper?

A1: The paper explores the synthesis and cytotoxic activity of novel thiophene derivatives. 5-(phenylamino)-1,3,4-thiadiazole-2-thiol served as one of the sulfur-containing nucleophilic reagents utilized in the synthesis process []. These newly synthesized compounds were then tested against human cancer cell lines (HepG2 and MCF-7) to evaluate their potential as anticancer agents.

Q2: Were there any notable findings related to the compounds synthesized using 5-(phenylamino)-1,3,4-thiadiazole-2-thiol?

A2: While the paper doesn't individually detail the activity of each synthesized compound, it highlights that the overall series of thiophene derivatives, which includes those derived from 5-(phenylamino)-1,3,4-thiadiazole-2-thiol, demonstrated promising cytotoxic results against the tested cancer cell lines []. Further research is needed to fully characterize the specific properties and activity of the compounds derived from this reagent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)

![N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide](/img/structure/B80124.png)